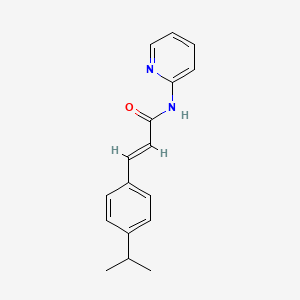
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate, also known as EPOC, is a synthetic compound that belongs to the class of coumarin derivatives. EPOC has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, several studies have suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, this compound has been reported to possess antioxidant, anti-inflammatory, and immunomodulatory properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate is its potent cytotoxic effects against cancer cells. This compound has been shown to exhibit higher cytotoxicity than several other coumarin derivatives. However, this compound has also been reported to exhibit low solubility in water, which can limit its applicability in certain experimental conditions.
Orientations Futures
Several future directions for the research on 2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate can be identified. One potential direction is the development of novel this compound derivatives with improved solubility and cytotoxicity. Another direction is the investigation of the potential applications of this compound in other research fields, such as chemical biology and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate can be synthesized using a multi-step reaction process that involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and esterification. The reaction yields a white crystalline powder with a melting point of 174-176°C.
Applications De Recherche Scientifique
2-ethoxyphenyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have reported that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
(2-ethoxyphenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-15-9-5-6-10-16(15)23-18(20)13-11-12-7-3-4-8-14(12)22-17(13)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFSFIHAKOYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)